N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide
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Overview
Description
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorobenzoyl group attached to a nitropyridine carboxamide, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-nitropyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products with various nucleophiles replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzoyl)-N,N-di-n-butylthiourea: Known for its use as a metal complexing agent and its antifungal and antibacterial activities.
4-Chlorobenzoyl chloride: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
N-(4-Chlorobenzoyl)-5-nitropyridine-3-carboxamide stands out due to its unique combination of a chlorobenzoyl group and a nitropyridine carboxamide, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and industrial uses .
Properties
CAS No. |
59290-44-7 |
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Molecular Formula |
C13H8ClN3O4 |
Molecular Weight |
305.67 g/mol |
IUPAC Name |
N-(4-chlorobenzoyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3O4/c14-10-3-1-8(2-4-10)12(18)16-13(19)9-5-11(17(20)21)7-15-6-9/h1-7H,(H,16,18,19) |
InChI Key |
BBYKIVOTTYGSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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